1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid
CAS No.:
Cat. No.: VC18004918
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid -](/images/structure/VC18004918.png)
Specification
Molecular Formula | C12H19NO5 |
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Molecular Weight | 257.28 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO5/c1-8(14)5-12(9(15)16)6-13(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H,15,16) |
Standard InChI Key | RCMPWLCOIQSOIV-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Azetidine Framework
*Calculated based on analogous structures
Stereochemical Considerations
The C3 quaternary center creates two possible diastereomers, though synthetic routes typically favor the racemic mixture unless chiral auxiliaries or catalysts are employed . X-ray crystallography of related compounds shows the azetidine ring adopts a puckered conformation to alleviate torsional strain, with substituents occupying equatorial positions .
Synthetic Pathways and Reactivity
Protection-Deprotection Strategies
Synthesis likely follows established Boc-protection methodologies:
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Azetidine ring formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions .
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Boc installation: Reaction with di-tert-butyl dicarbonate in presence of DMAP catalyst (yield: 85–92%) .
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Ketone introduction: Michael addition of acrolein followed by oxidation or direct alkylation with 2-oxopropyl bromide .
Critical Reaction Parameters:
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Temperature: 0–25°C for Boc protection to prevent epimerization
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Purification: Column chromatography (SiO2, ethyl acetate/hexane gradient)
Functional Group Reactivity
The 2-oxopropyl group's α,β-unsaturated ketone system enables diverse transformations:
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Nucleophilic additions: Grignard reagents attack the carbonyl carbon, forming tertiary alcohols.
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Cross-aldol reactions: Base-catalyzed condensation with aldehydes yields extended conjugated systems .
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Reductive amination: Conversion to secondary amines using sodium cyanoborohydride and ammonium acetate.
Physicochemical Properties
Table 2: Predicted Physicochemical Profile
Key stability considerations:
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Ketone oxidation: Susceptible to overoxidation to carboxylic acid under strong oxidizing conditions
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Hygroscopicity: Carboxylic acid moiety necessitates desiccated storage (<40% RH)
Applications in Pharmaceutical Chemistry
Peptidomimetic Design
The rigid azetidine scaffold mimics proline's conformational restrictions while offering enhanced metabolic stability . Case studies with analogous compounds demonstrate:
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Angiotensin-converting enzyme (ACE) inhibition: IC50 = 12 nM for Boc-azetidine derivatives vs. 34 nM for proline-based inhibitors
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NK1 receptor antagonism: 3-substituted azetidines show 5-fold improved binding affinity over piperidine analogs
Prodrug Development
Esterification of the carboxylic acid with pivaloyloxymethyl groups enhances oral bioavailability (F = 68% vs. 12% for parent compound) . The 2-oxopropyl ketone allows pH-sensitive release via intramolecular cyclization in physiological conditions .
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